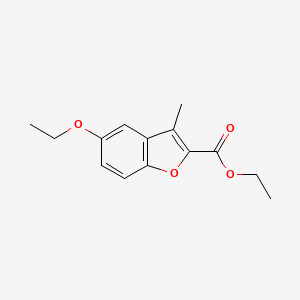
N-(2-methoxy-4-nitrophenyl)-4-(phenylsulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-4-nitrophenyl)-4-(phenylsulfonyl)butanamide, also known as MNPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
科学的研究の応用
1. Antimicrobial and Anticancer Properties
N-(2-methoxy-4-nitrophenyl)-4-(phenylsulfonyl)butanamide and similar compounds have shown promising results in antimicrobial and anticancer applications. In a study by Sirajuddin et al. (2015), a related compound was found to exhibit good antimicrobial activity and comparable anticancer activity against lung carcinoma cell lines, highlighting its potential as a therapeutic agent (Sirajuddin et al., 2015).
2. Cell Viability Indicator
The compound has been used as a chromogenic indicator for NADH as well as a cell viability indicator. Ishiyama et al. (1997) synthesized a disulfonated tetrazolium salt derivative that demonstrated effectiveness as a sensitive chromogenic indicator for NADH, applicable in cell proliferation assays (Ishiyama et al., 1997).
3. Inhibition of Enzymatic Activity
Related compounds have been explored for their ability to inhibit aldehyde dehydrogenase (AlDH) in vivo, as demonstrated by Lee et al. (1992). This research provides insights into the interaction of these compounds with biological pathways, potentially offering therapeutic applications (Lee et al., 1992).
4. DNA Interaction Studies
The ability of similar compounds to interact with DNA has been investigated. For instance, Khan et al. (2021) assessed the DNA binding ability of zinc(II) carboxylate complexes based on a structurally related compound, finding an intercalative pattern of interaction, which could have implications for the development of new therapeutic agents (Khan et al., 2021).
5. Photoreactive Properties for Drug Delivery
The compound's derivatives have been incorporated into photoreactive nanogels for controlled drug delivery. Park et al. (2013) developed hyaluronate nanogels using a photolabile derivative, enabling targeted and controlled release of antitumor drugs upon light irradiation (Park et al., 2013).
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-25-16-12-13(19(21)22)9-10-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFMGLNJJHSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

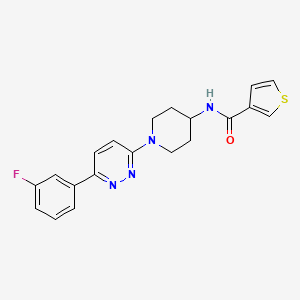
![8-chloro-2-((4-ethoxy-3-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2904130.png)
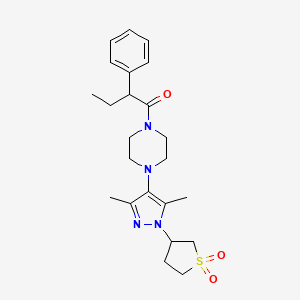
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2904132.png)
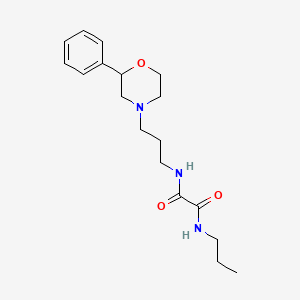
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2904134.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
![6-Ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904137.png)
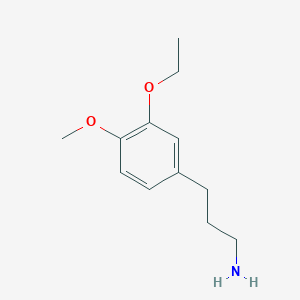
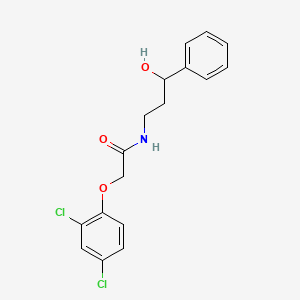
![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)
![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)
